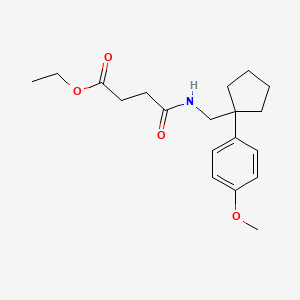

4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of benzamide derivatives, which would include 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides, such as 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position .Scientific Research Applications

Stereoselective Synthesis

One study by Ishibashi et al. (1999) focuses on the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating the potential of specific ethoxy-carbonyl substituted compounds in facilitating complex cyclization reactions for synthesizing stereochemically rich structures Ishibashi et al., 1999.

Novel Synthetic Pathways

Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of ethoxy and butoxy substitutions in creating potent pharmaceutical agents Ikemoto et al., 2005.

Modification of Organic Molecules

A study by Mlostoń et al. (2005) on the sulfur addition to aldimines highlights the chemical versatility of benzamide derivatives, suggesting potential applications in the modification of organic molecules to produce thiobenzamides Mlostoń et al., 2005.

Organogels and Aggregates

Research by Wu et al. (2011) into organogels based on amphiphilic perylenetetracarboxylic diimides, including derivatives with ethoxy groups, reveals the potential of such compounds in forming novel materials with specific aggregate properties Wu et al., 2011.

Pyridone Derivatives Synthesis

The work of Chiba and Takahashi (1985) on the synthesis of pyridone derivatives using 4-ethoxymethylene-2-phenyl-5-oxazolone provides insights into the synthesis of heterocyclic compounds and their potential applications Chiba & Takahashi, 1985.

Future Directions

Mechanism of Action

Target of Action

It is known that morpholine derivatives, which this compound is a part of, have a wide variety of pharmacological activities .

Mode of Action

Biochemical Pathways

Morpholine derivatives are known to have a broad impact on various biochemical pathways .

Result of Action

Morpholine derivatives are known to have a wide range of effects at the molecular and cellular levels .

properties

IUPAC Name |

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-2-27-21-12-10-20(11-13-21)23(26)24-14-6-7-15-25-16-17-28-22(18-25)19-8-4-3-5-9-19/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMMSCZJUYJKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)

![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2819470.png)

![1-[(4-methylphenyl)methyl]-2-(methylsulfanyl)-1H-1,3-benzodiazole](/img/structure/B2819477.png)